
N-(1-Cyclohexyl-2-hydroxyethyl)-6-methylsulfonylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyclohexyl-2-hydroxyethyl)-6-methylsulfonylpyridine-3-carboxamide, commonly known as S 24795, is a chemical compound that belongs to the class of pyridinecarboxamides. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in regulating the reward system in the brain. The compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. It plays a crucial role in regulating the release of dopamine, a neurotransmitter that is involved in the modulation of reward, motivation, and reinforcement. S 24795 acts as a competitive antagonist of the dopamine D3 receptor, which inhibits the binding of dopamine to the receptor and prevents its downstream signaling.
Biochemical and Physiological Effects:
Studies have shown that S 24795 has a range of biochemical and physiological effects that are specific to the dopamine D3 receptor. It has been shown to reduce the release of dopamine in the nucleus accumbens, a key region of the brain that is involved in reward processing. It also reduces the expression of the immediate early gene c-fos, which is a marker of neuronal activity in response to reward stimuli. These effects suggest that S 24795 may be effective in reducing drug-seeking behavior and other addictive behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of S 24795 is its high affinity and selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of the dopamine D3 receptor in various neurological and psychiatric disorders. However, one of the limitations of S 24795 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on S 24795. One area of interest is the potential therapeutic applications of S 24795 in drug addiction and other addictive behaviors. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists that can overcome the limitations of S 24795. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of S 24795 in vivo, which can provide valuable insights into its potential clinical applications.
Méthodes De Synthèse
The synthesis of S 24795 involves a multi-step process that starts with the reaction of 2-chloro-6-methylpyridine-3-carboxylic acid with cyclohexanone in the presence of a base to form the corresponding ketone. The ketone is then reduced to the alcohol using sodium borohydride, followed by the reaction with mesyl chloride to form the mesylate. Finally, the mesylate is treated with hydroxylamine hydrochloride to yield the desired product.
Applications De Recherche Scientifique
S 24795 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of drug addiction, schizophrenia, and other disorders that involve dysregulation of the reward system in the brain.
Propriétés
IUPAC Name |
N-(1-cyclohexyl-2-hydroxyethyl)-6-methylsulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-22(20,21)14-8-7-12(9-16-14)15(19)17-13(10-18)11-5-3-2-4-6-11/h7-9,11,13,18H,2-6,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVRMPMFQYNQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(=O)NC(CO)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

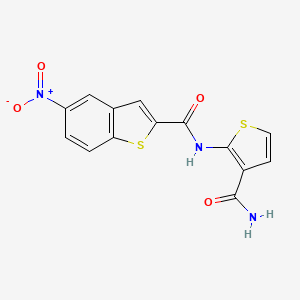
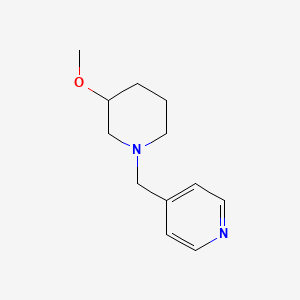
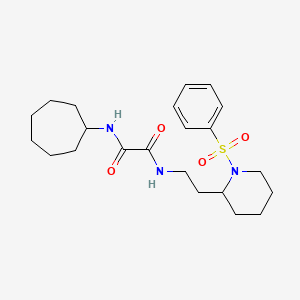
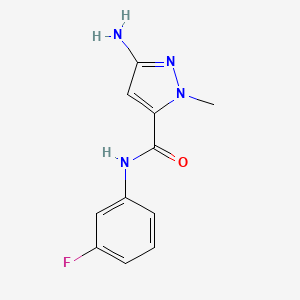

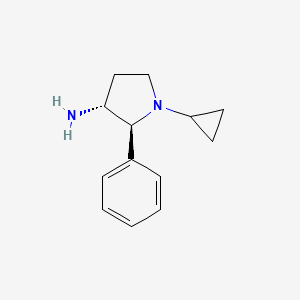

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2509575.png)
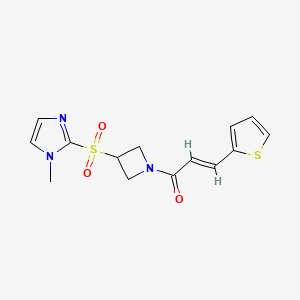
![6-ethyl 3-methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2509577.png)
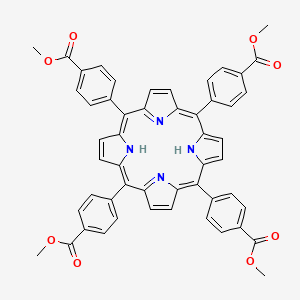

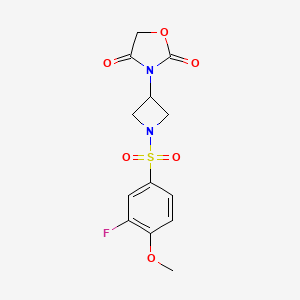
![(5aR,10bS)-2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B2509583.png)